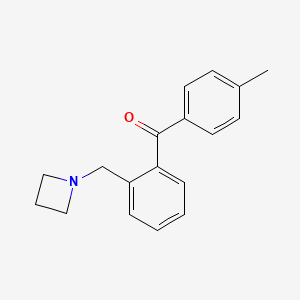

2-Azetidinomethyl-4'-methylbenzophenone

Description

2-Azetidinomethyl-4'-methylbenzophenone is a β-lactam (azetidinone)-functionalized benzophenone derivative. Its structure combines a benzophenone core substituted with a methyl group at the 4'-position and an azetidinomethyl moiety at the 2-position. This compound is of interest due to the biological relevance of β-lactams (e.g., antibacterial activity) and benzophenones (e.g., UV absorption, enzyme inhibition).

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMNTAPHBUZDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643688 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-51-4 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4’-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for 2-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinomethyl-4’-methylbenzophenone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Azetidinomethyl-4’-methylbenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Azetidinomethyl-4'-methylbenzophenone with structurally related benzophenone derivatives, focusing on molecular properties, biological activities, and applications:

Structural and Functional Insights

- β-Lactam vs.

- Hydroxy/Methoxy Groups: Mexenone’s 2-hydroxy and 4-methoxy groups enhance UV absorption, critical for its role in sunscreens, whereas 4-Methoxy-4'-methylbenzophenone lacks the hydroxyl group, limiting its photostability .

Biological Activity

2-Azetidinomethyl-4'-methylbenzophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

2-Azetidinomethyl-4'-methylbenzophenone is characterized by the presence of an azetidine ring and a methyl-substituted benzophenone core. The synthesis typically involves:

- Formation of Benzophenone Core : Utilizing Friedel-Crafts acylation to synthesize 4'-methylbenzophenone.

- Azetidine Ring Introduction : Achieved through nucleophilic substitution where the benzophenone reacts with azetidine in the presence of a base such as sodium hydride.

Antimicrobial Properties

Research indicates that 2-Azetidinomethyl-4'-methylbenzophenone exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been noted to affect cell cycle progression and promote cell death in certain cancer cell lines.

The biological effects of 2-Azetidinomethyl-4'-methylbenzophenone are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to altered enzymatic activity.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that 2-Azetidinomethyl-4'-methylbenzophenone showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating potent activity.

- Anticancer Studies : In a controlled experiment, the compound was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer potential at micromolar concentrations.

- Comparative Analysis : When compared to other similar compounds, 2-Azetidinomethyl-4'-methylbenzophenone demonstrated superior biological activity due to its unique structural features, which enhance its interaction with biological targets .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Candida albicans | MIC = 16 µg/mL | ||

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | |

| HeLa (cervical cancer) | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.